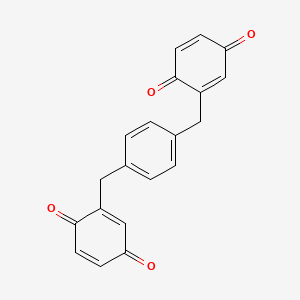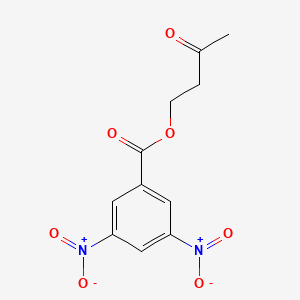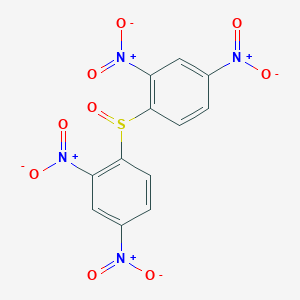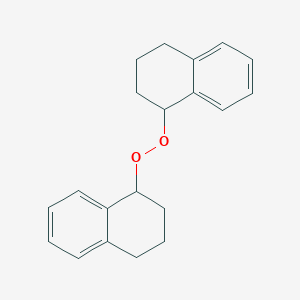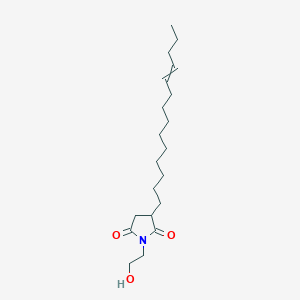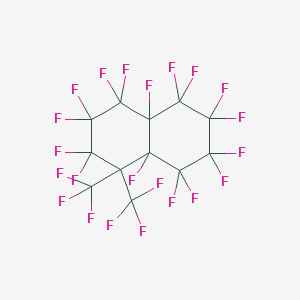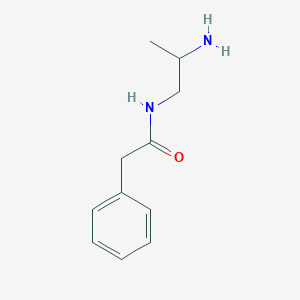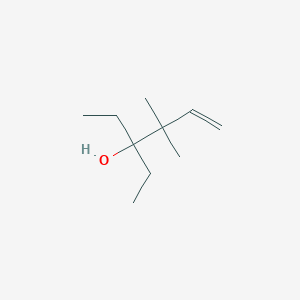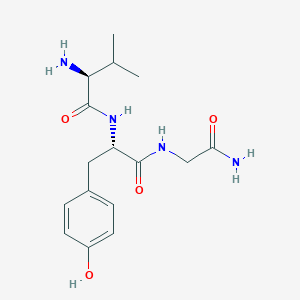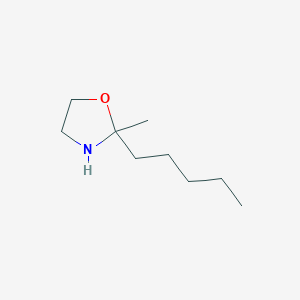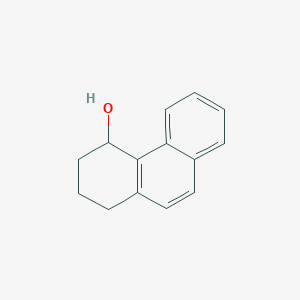
1,2,3,4-Tetrahydrophenanthrene-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrophenanthrene-4-ol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of phenanthrene, which is a well-known polycyclic aromatic hydrocarbon. The compound has a molecular formula of C14H14O and is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom of the tetrahydrophenanthrene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrophenanthrene-4-ol typically involves the hydrogenation of phenanthrene under specific conditions. The process can be carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is conducted under high pressure and elevated temperatures to ensure complete hydrogenation of the phenanthrene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrophenanthrene-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1,2,3,4-Tetrahydrophenanthrene-4-one.
Reduction: Formation of 1,2,3,4-Tetrahydrophenanthrene.
Substitution: Formation of halogenated derivatives such as 4-bromo-1,2,3,4-tetrahydrophenanthrene.
Scientific Research Applications
1,2,3,4-Tetrahydrophenanthrene-4-ol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,
Properties
CAS No. |
56179-82-9 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C14H14O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9,13,15H,3,5,7H2 |
InChI Key |
XATSUTOXPXWMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
